(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

Chiral Synthesis Stereochemistry Pharmaceutical Intermediates

(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate (CAS 42435-88-1), also known as methyl (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate or N-methyl-L-pyroglutamic acid methyl ester, is an enantiomerically pure chiral pyrrolidinone derivative with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol. The compound features a five-membered lactam ring (5-oxopyrrolidine) bearing a methyl ester at the 2-position and an N-methyl group at the 1-position, with the stereocenter at C2 in the (S)-configuration.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 42435-88-1
Cat. No. B3136754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate
CAS42435-88-1
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCN1C(CCC1=O)C(=O)OC
InChIInChI=1S/C7H11NO3/c1-8-5(7(10)11-2)3-4-6(8)9/h5H,3-4H2,1-2H3/t5-/m0/s1
InChIKeyABAOXDQXQHQRFA-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate (CAS 42435-88-1): Chiral Pyrrolidinone for Pharmaceutical Synthesis


(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate (CAS 42435-88-1), also known as methyl (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate or N-methyl-L-pyroglutamic acid methyl ester, is an enantiomerically pure chiral pyrrolidinone derivative with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol . The compound features a five-membered lactam ring (5-oxopyrrolidine) bearing a methyl ester at the 2-position and an N-methyl group at the 1-position, with the stereocenter at C2 in the (S)-configuration . This structural scaffold serves as a versatile chiral building block in organic synthesis and pharmaceutical intermediate applications, with documented utility as a metabolite of histone deacetylase inhibitors .

Why (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate Cannot Be Substituted with Racemic or Alternative Pyrrolidinones


The (S)-configuration at the C2 stereocenter is the defining characteristic of this compound that precludes simple substitution with its (R)-enantiomer (CAS 122742-14-7) or racemic mixtures (CAS 190783-99-4) . In asymmetric synthesis applications, the stereochemical integrity of the chiral building block directly governs the stereochemical outcome of downstream transformations—substituting the (S)-enantiomer with the (R)-enantiomer yields products of opposite absolute configuration, which may exhibit fundamentally different biological activities or pharmacological properties . Furthermore, racemic material introduces stereochemical heterogeneity that compromises reaction selectivity, reduces yield of the desired diastereomer, and complicates purification workflows in API manufacturing contexts . Procurement of analytically verified, enantiomerically pure (S)-configured material ensures reproducible stereochemical outcomes in chiral synthesis applications, eliminating the variability inherent in racemic or incorrectly specified alternatives .

Quantitative Differentiation Evidence for (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate (CAS 42435-88-1)


Enantiomeric Configuration Specificity: (S)- vs (R)- Enantiomer Differentiation

The (S)-methyl 1-methyl-5-oxopyrrolidine-2-carboxylate (CAS 42435-88-1) possesses a defined stereocenter at the C2 position with (S)-absolute configuration, distinguishing it from the (R)-enantiomer (CAS 122742-14-7). In chiral synthesis applications, the stereochemical outcome of reactions employing this building block is directly governed by the configuration of the starting material—the (S)-enantiomer yields products with (S)-derived stereochemistry, while substitution with the (R)-enantiomer produces opposite absolute configuration . Racemic material (CAS 190783-99-4) introduces stereochemical heterogeneity that reduces reaction diastereoselectivity and complicates purification .

Chiral Synthesis Stereochemistry Pharmaceutical Intermediates

Metabolic Biomarker Specificity: HDAC Inhibitor Activity Correlation

(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate has been identified as a metabolite of histone deacetylase (HDAC) inhibitors and can function as a biomarker for HDAC inhibitor activity . The compound inhibits histone methylation, a process involved in DNA replication and cell division, and participates in the regulation of lysine methylation critical for gene expression and cellular growth . Cellular uptake of this metabolite can be measured to assess HDAC inhibitor efficacy .

Epigenetics HDAC Inhibitors Biomarker Analysis

Analytical Quality Assurance: Vendor Batch QC Documentation Comparison

Vendor-supplied (S)-methyl 1-methyl-5-oxopyrrolidine-2-carboxylate from Bidepharm is specified at ≥95% purity and accompanied by batch-specific QC documentation including NMR, HPLC, and GC analytical data . In contrast, commodity-grade racemic methyl 1-methyl-5-oxopyrrolidine-2-carboxylate (CAS 190783-99-4) may be offered without stereochemical specification or comprehensive analytical certification .

Quality Control Analytical Chemistry Procurement Specification

One-Step Synthetic Accessibility from Pyroglutamic Acid

A convenient one-step synthetic route to methyl N-methylpyroglutamate (the target compound) from pyroglutamic acid was described by Cauliez et al. in 1991, alongside parallel syntheses of methyl pyroglutamate and methyl N-methoxymethylpyroglutamate [1]. This one-step methodology contrasts with multi-step N-alkylation and esterification sequences that may be required for other N-substituted pyroglutamate derivatives lacking established direct synthetic protocols.

Synthetic Methodology Process Chemistry Building Block Synthesis

Optimal Research and Procurement Applications for (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate (CAS 42435-88-1)


Chiral Building Block for Asymmetric Synthesis of (S)-Configured Pharmaceuticals

The (S)-stereochemistry of this compound makes it suitable as a chiral building block for constructing (S)-configured molecular frameworks in pharmaceutical synthesis. The defined (S)-configuration at C2 enables stereocontrolled transformations yielding products with predictable absolute stereochemistry . Procurement of the correct enantiomer is essential—the (R)-enantiomer (CAS 122742-14-7) would produce opposite stereochemical outcomes.

HDAC Inhibitor Mechanism-of-Action and Biomarker Studies

This compound has been documented as a metabolite of histone deacetylase inhibitors and can be employed as a biomarker for HDAC inhibitor activity . Researchers can measure cellular uptake of this metabolite to assess HDAC inhibitor efficacy in cell-based assays, enabling mechanism-of-action studies and pharmacodynamic biomarker development .

Quality-Controlled Chiral Intermediate for Regulated Research Environments

Vendor-supplied material (e.g., Bidepharm Cat. BD159001) is specified at ≥95% purity and accompanied by batch-specific QC documentation including NMR, HPLC, and GC analytical data . This level of analytical certification supports procurement decisions in regulated research environments where documented purity and identity verification are mandatory prior to experimental use .

In-House Synthesis via Published One-Step Route

For laboratories requiring in-house preparation, a published one-step synthesis from pyroglutamic acid provides a convenient synthetic route [1]. This methodology offers a literature-precedented alternative to commercial procurement for researchers with appropriate synthetic capabilities [1].

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